methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate
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Overview
Description
Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with a dimethyl group and an amino propanoate ester, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoles, are known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that pyrazoles, which share a similar structure, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the way they interact with their targets, leading to changes in their biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
A compound with a similar structure was found to have high solubility in saline at ph 7, which could potentially impact its bioavailability .
Result of Action
A molecular simulation study was performed on a similar compound, which showed potent in vitro antipromastigote activity .
Action Environment
It’s worth noting that the structure and reactivity of similar compounds, such as pyrazoles, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamino group.
Esterification: The final step involves the esterification of the amino group with methyl acrylate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace the amino group with other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the amino propanoate ester group.
Methyl 3-aminopropanoate: Contains the amino propanoate ester group but lacks the pyrazole ring.
Ethyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate is unique due to its combination of a pyrazole ring and an amino propanoate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential bioactivity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-[2-(3,5-dimethylpyrazol-1-yl)ethylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9-8-10(2)14(13-9)7-6-12-5-4-11(15)16-3/h8,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQQMKXNVRIOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNCCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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